molecular formula C18H24N4O5 B2429055 5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921490-50-8

5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2429055
CAS RN: 921490-50-8
M. Wt: 376.413
InChI Key: RYFHLQLEMFTBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H24N4O5 and its molecular weight is 376.413. The purity is usually 95%.
BenchChem offers high-quality 5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of pyrimidine derivatives has explored their synthesis and potential as bioactive molecules. For instance, novel heterocyclic compounds, including thiazolopyrimidines and oxadiazepines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies underscore the versatility of pyrimidine scaffolds in medicinal chemistry, particularly in the development of COX-2 inhibitors with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Material Science

Pyrimidine derivatives have also found applications in material science, such as in the development of electron transport layers for polymer solar cells. A novel n-type conjugated polyelectrolyte based on a pyrimidine framework demonstrated improved power conversion efficiency in solar cells, highlighting the potential of pyrimidine derivatives in enhancing renewable energy technologies (Hu et al., 2015).

Antimicrobial and Antiviral Applications

The antimicrobial and antiviral properties of pyrimidine derivatives have been a significant area of research. Microwave-assisted synthesis of novel spiropyrido[4,3-d]pyrimidine derivatives showed moderate antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015). Additionally, derivatives of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione were synthesized and evaluated for their antiviral activities, further highlighting the potential of pyrimidine derivatives in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Optical and Nonlinear Optical Applications

Pyrimidine-based bis-uracil derivatives have been investigated for their optical, nonlinear optical, and drug discovery applications. These compounds exhibited significant nonlinear optical properties, making them promising candidates for NLO device fabrication (Mohan et al., 2020).

properties

IUPAC Name

5-ethoxy-6-ethyl-1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-4-12-10-19-16-14(15(12)27-5-2)17(24)22(18(25)20(16)3)11-13(23)21-6-8-26-9-7-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFHLQLEMFTBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.